methyl 4-[2-(benzyloxy)-5-bromophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Methyl 4-[2-(benzyloxy)-5-bromophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C20H19BrN2O4 and its molecular weight is 431.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.05282 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
Synthesis Methodologies and Derivative Formation
The compound is a part of a broader class of pyrimidine derivatives that have been extensively studied for their synthesis methodologies. For instance, Zigeuner, Knopp, and Blaschke (1976) described the hydrogenolysis of corresponding benzyl esters leading to tetrahydro-6-methyl and -6-phenyl-2-oxopyrimidine-5-carboxylic acids, showcasing a methodological approach in creating such compounds through the manipulation of ester groups. This process highlights the versatility and reactivity of the pyrimidine ring when subjected to different chemical conditions, leading to various derivatives with potential pharmaceutical applications (Zigeuner, Knopp, & Blaschke, 1976).
Pharmaceutical Development and Biological Activities
Antiviral Activity
Hocková et al. (2003) explored the antiviral activity of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, revealing that derivatives of the pyrimidine structure, through specific substitutions, can inhibit retrovirus replication in cell culture. These findings suggest the potential of methyl 4-[2-(benzyloxy)-5-bromophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate derivatives in contributing to antiviral research and therapeutic applications (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Radioprotective and Antioxidant Activities
Mohan et al. (2014) synthesized a novel pyrimidine derivative and screened it for in vitro antioxidant activity, as well as in vivo radioprotection in a Drosophila melanogaster model. The compound demonstrated significant reduction in oxidative stress caused by ionizing radiation, indicating its potential as a radioprotective agent. This underscores the importance of pyrimidine derivatives in developing agents that can mitigate radiation-induced damage in biological systems (Mohan, Sarojini, Narayana, Sanjeev, & Sreepada, 2014).
Properties
IUPAC Name |
methyl 4-(5-bromo-2-phenylmethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4/c1-12-17(19(24)26-2)18(23-20(25)22-12)15-10-14(21)8-9-16(15)27-11-13-6-4-3-5-7-13/h3-10,18H,11H2,1-2H3,(H2,22,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITAAHNSAHPHCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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